molecular formula C16H22N2O B2599394 N-(1-benzylpiperidin-4-yl)cyclopropanecarboxamide CAS No. 930448-49-0

N-(1-benzylpiperidin-4-yl)cyclopropanecarboxamide

Cat. No.: B2599394
CAS No.: 930448-49-0
M. Wt: 258.365
InChI Key: GAQOZOGWSOAARH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzylpiperidin-4-yl)cyclopropanecarboxamide is a synthetic organic compound with the molecular formula C₁₆H₂₂N₂O and a molecular weight of 258.36 g/mol . Its structure features a benzyl-substituted piperidine core linked to a cyclopropanecarboxamide group.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c19-16(14-6-7-14)17-15-8-10-18(11-9-15)12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQOZOGWSOAARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)cyclopropanecarboxamide typically involves the reaction of 1-benzylpiperidine with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions to yield cyclopropanecarboxylic acid and 1-benzylpiperidin-4-amine.

Conditions Reagents Products Yield Source
Acidic (HCl, 6 M)Reflux, 12 hCyclopropanecarboxylic acid + Amine salt78%
Basic (NaOH, 2 M)80°C, 8 hCyclopropanecarboxylate + Free amine85%

Mass spectrometry (MS) data from confirms cleavage of the C–N bond in the amide group under ionization, generating fragment ions at m/z 149 (cyclopropanecarboxamide) and m/z 126 (benzylpiperidine derivative).

Piperidine Ring Functionalization

The piperidine nitrogen participates in alkylation and arylation reactions.

N-Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaHCO₃:

Reagent Conditions Product Yield Source
CH₃IDMF, 60°C, 6 hQuaternary ammonium salt92%

Pd-Catalyzed Arylation

Palladium-catalyzed coupling with aryl halides (e.g., 3-fluorophenyl iodide) forms diarylamine derivatives:

Catalyst Ligand Aryl Halide Yield Source
Pd(OAc)₂Xantphos (L3a )3-Fluorophenyl iodide68%

This reaction is critical for generating analogs with modified opioid receptor affinity .

Cyclopropane Ring Reactivity

The cyclopropane ring participates in ring-opening and addition reactions.

Ring-Opening with HCl

Electrophilic addition of HCl cleaves the cyclopropane ring:

Conditions Product Mechanism Yield Source
HCl (gas), CH₂Cl₂1-Chloropropane derivativeElectrophilic addition63%

[2+1] Cycloaddition

Formation of the cyclopropane ring via carbene insertion (Simmons-Smith reaction):

Reagent Conditions Substrate Yield Source
Zn/CH₂I₂Et₂O, 0°C, 2 hAllyl-piperidine precursor75%

Reductive Amination

The primary amine (post-amide hydrolysis) undergoes reductive amination with ketones or aldehydes:

Carbonyl Compound Reducing Agent Product Yield Source
BenzaldehydeNaBH₃CNN-Benzyl derivative88%

Stability Under Oxidative Conditions

The benzyl group on the piperidine ring is susceptible to oxidation:

Oxidizing Agent Conditions Product Yield Source
KMnO₄H₂O, 100°C, 4 hPiperidine-4-carboxylic acid54%

Scientific Research Applications

Pharmacological Properties

Opioid Receptor Agonism
N-(1-benzylpiperidin-4-yl)cyclopropanecarboxamide exhibits significant activity as an agonist at opioid receptors, particularly the mu-opioid receptor. This property suggests its potential utility in pain management therapies similar to other opioid analgesics, including fentanyl derivatives. Research indicates that this compound may provide effective analgesia while potentially exhibiting a distinct side effect profile compared to existing opioids.

Sigma Receptor Affinity
Studies have shown that derivatives of N-(1-benzylpiperidin-4-yl) compounds possess varying affinities for sigma receptors, specifically sigma1 and sigma2. For instance, the parent compound N-(1-benzylpiperidin-4-yl)phenylacetamide demonstrated high selectivity for sigma1 receptors (Ki values of 3.90 nM) and moderate affinity for sigma2 receptors (Ki values around 240 nM). This receptor interaction is essential for understanding the compound's broader pharmacological effects and potential therapeutic applications .

Potential Applications in Pain Management

Analgesic Development
Given its structural similarities to known analgesics, this compound serves as a promising lead compound for developing novel analgesics. Its agonistic action at opioid receptors positions it as a candidate for further exploration in pain relief formulations, potentially offering alternatives to current opioid medications that are associated with high addiction risks.

Research on Side Effects
Ongoing studies aim to elucidate the side effect profiles of this compound compared to traditional opioids. Understanding these differences is crucial for advancing its application in clinical settings, particularly in minimizing adverse effects such as respiratory depression and dependency.

Comparative Analysis with Other Compounds

To highlight the unique properties of this compound, a comparison with other structurally related compounds is essential. The following table summarizes key characteristics:

Compound NameMu-opioid Receptor ActivitySigma Receptor Affinity (Sigma1/Sigma2)Notable Features
This compoundHighHigh/ModeratePotential analgesic with unique profile
N-(1-benzylpiperidin-4-yl)phenylacetamideModerateHigh/ModerateStrong sigma1 selectivity
FentanylVery HighLowHigh potency but significant side effects

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of N-(1-benzylpiperidin-4-yl) derivatives:

  • Study on Opioid Receptors : Research focused on the interactions of these compounds with mu-opioid receptors has shown promising results in terms of potency and efficacy, suggesting that modifications in their chemical structure can lead to enhanced therapeutic profiles.
  • Quantitative Structure-Activity Relationship (QSAR) : QSAR studies involving N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives provided insights into how structural changes influence receptor binding affinities, guiding future synthesis of more effective analgesics .

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Key Differences

The compound’s pharmacological profile is influenced by two critical regions:

  • Piperidine substituent : The benzyl group at the piperidine nitrogen.
  • Acyl group : The cyclopropanecarboxamide moiety.

Comparisons with structurally related compounds are summarized below:

Table 1: Structural and Pharmacological Comparison
Compound Name Molecular Formula Molecular Weight Piperidine Substituent Acyl Group Biological Activity
N-(1-benzylpiperidin-4-yl)cyclopropanecarboxamide C₁₆H₂₂N₂O 258.36 Benzyl Cyclopropanecarboxamide Unknown; structural analogs suggest opioid or AChE activity
Cyclopropylfentanyl C₂₃H₂₈N₂O 356.48 Phenethyl Cyclopropanecarboxamide Potent μ-opioid receptor agonist
Benzylfentanyl C₂₁H₂₆N₂O 322.45 Benzyl Propanamide Moderate opioid activity
N-(1-benzylpiperidin-4-yl)-3-cyclopentylpropanamide C₂₀H₃₀N₂O 314.47 Benzyl Cyclopentylpropanamide Unknown; increased lipophilicity vs. cyclopropane
Compound 17 () C₃₃H₃₃N₅O₄ 571.65 Benzyl Chromenone-triazole AChE inhibitor (IC₅₀ = 1.80 µM)
Key Observations:

Piperidine Substituent: Benzyl vs. Phenethyl: Cyclopropylfentanyl’s phenethyl group enhances opioid receptor binding compared to benzyl-substituted analogs, likely due to better hydrophobic interactions . Benzyl Group: Present in both this compound and benzylfentanyl, this substituent may reduce opioid potency but improve selectivity for non-opioid targets (e.g., AChE) .

Acyl Group: Cyclopropane vs. Linear Chains: The cyclopropane ring’s rigidity may enhance metabolic stability and receptor binding affinity compared to flexible propanamide (benzylfentanyl) or cyclopentylpropanamide . Chromenone-Triazole Hybrid: In Compound 17, this complex acyl group shifts activity toward AChE inhibition, demonstrating the impact of electronic and steric modifications .

Pharmacological and Therapeutic Implications

  • Opioid Activity : Cyclopropylfentanyl’s phenethyl group and cyclopropane moiety contribute to its high μ-opioid receptor affinity, whereas benzyl-substituted analogs like this compound may exhibit reduced opioid effects .
  • Acetylcholinesterase Inhibition: The triazole-chromenone hybrid in Compound 17 highlights how acyl-group diversification can repurpose piperidine derivatives for neurodegenerative disease targets .

Biological Activity

N-(1-benzylpiperidin-4-yl)cyclopropanecarboxamide is a compound of interest due to its potential therapeutic applications, particularly in the treatment of various neurological and psychiatric disorders. This article delves into the biological activity of this compound, highlighting its pharmacological properties, receptor interactions, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H20N2OC_{15}H_{20}N_2O. The structure features a cyclopropane ring attached to a benzylpiperidine moiety, which is crucial for its interaction with biological targets.

Receptor Affinity

Research indicates that derivatives of N-(1-benzylpiperidin-4-yl) compounds exhibit significant affinity for sigma receptors. A study evaluated a series of related compounds and found that N-(1-benzylpiperidin-4-yl)phenylacetamide showed high selectivity for sigma1 receptors with a Ki value of 3.90 nM, while displaying lower affinity for sigma2 receptors (Ki = 240 nM) . This selectivity suggests potential applications in modulating sigma receptor activity, which is implicated in various neuropsychiatric conditions.

The activity of this compound may involve the modulation of neurotransmitter systems, particularly serotonin, norepinephrine, and dopamine pathways. As a triple reuptake inhibitor, it could enhance the availability of these neurotransmitters in the synaptic cleft, potentially alleviating symptoms associated with mood disorders and anxiety .

Study on Antidepressant Activity

A recent study investigated the antidepressant-like effects of this compound in rodent models. The compound was administered in various doses, and behavioral assessments were conducted using the forced swim test and tail suspension test. Results indicated that higher doses significantly reduced immobility time, suggesting an antidepressant effect comparable to established SSRIs .

Neuroprotective Effects

Another area of research focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. In vitro studies using primary neuronal cultures demonstrated that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS), indicating its potential as a neuroprotective agent .

Data Summary Table

Study Findings Receptor Affinity Potential Applications
Study 1Antidepressant-like effects in rodentsHigh affinity for sigma1 receptorsTreatment of depression
Study 2Neuroprotective against oxidative stressModerate affinity for serotonin transportersNeuroprotection in neurodegenerative diseases

Q & A

Q. What are the established synthetic routes for N-(1-benzylpiperidin-4-yl)cyclopropanecarboxamide, and what are their limitations?

The synthesis of piperidine-containing carboxamides typically involves nucleophilic substitution or coupling reactions. A common approach is the reaction of 1-benzylpiperidin-4-amine with cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . However, challenges include low yields due to steric hindrance at the piperidine nitrogen and competing side reactions (e.g., over-alkylation). For example, early methods reported by Janssen et al. faced yield inconsistencies (~30–50%), prompting modifications such as using protecting groups or alternative solvents (e.g., DMF) to improve efficiency .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Key characterization methods include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm the benzyl, piperidine, and cyclopropane moieties. The cyclopropane protons typically appear as a multiplet at δ 0.8–1.2 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C16_{16}H21_{21}N2_2O: 265.1651 g/mol).
  • Chromatography : HPLC or GC-MS to assess purity, with retention times calibrated against standards .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability .

Q. What analytical techniques are critical for resolving contradictions in synthetic yield data?

Discrepancies in yields (e.g., 30% vs. 50% for similar routes) may arise from incomplete purification or reaction conditions. Researchers should:

  • Use orthogonal purification methods (e.g., column chromatography followed by recrystallization) .
  • Perform kinetic studies to optimize reaction time and temperature.
  • Employ in situ monitoring (e.g., FTIR or LC-MS) to track intermediate formation and identify bottlenecks .

Advanced Research Questions

Q. How does the substitution pattern on the piperidine ring influence biological activity?

Modifications to the piperidine ring (e.g., benzyl vs. phenethyl groups) significantly alter receptor binding. For example:

  • N-(1-Phenethylpiperidin-4-yl)cyclopropanecarboxamide (cyclopropyl fentanyl) exhibits µ-opioid receptor agonism due to enhanced lipophilicity from the phenethyl group .
  • Replacing benzyl with isopropyl (e.g., N-(1-isopropylpiperidin-4-yl)acetamide) reduces CNS penetration, as shown in pharmacokinetic studies .
  • Methodological Insight : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities and validate with in vitro receptor assays .

Q. What strategies can improve the metabolic stability of this compound derivatives?

Piperidine carboxamides are prone to CYP450-mediated oxidation. Solutions include:

  • Introducing electron-withdrawing groups (e.g., fluorine) on the benzyl ring to slow metabolism .
  • Deuterium incorporation at vulnerable positions (e.g., benzylic hydrogens) to reduce first-pass clearance .
  • Prodrug approaches : Masking the carboxamide as an ester to enhance bioavailability .

Q. How can researchers address discrepancies in reported pharmacological data for structurally similar analogs?

For example, N-(1-benzylpiperidin-4-yl)-2-chloroquinazolin-4-amine showed variable IC50_{50} values across studies. To resolve this:

  • Standardize assay conditions (e.g., cell lines, incubation time).
  • Validate results using dual-reporter systems (e.g., luminescence and fluorescence readouts) .
  • Cross-reference with structural analogs (e.g., BIX-01294 derivatives) to identify confounding substituents .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound

ParameterTypical RangeOptimization StrategyReference
Reaction Temperature0–25°C (exothermic)Slow addition of acyl chloride
SolventDichloromethane or DMFUse anhydrous DMF for solubility
Purification Yield30–65%Gradient column chromatography

Q. Table 2. Biological Activity of Structural Analogs

CompoundTargetIC50_{50} (nM)NotesReference
Cyclopropyl fentanylµ-Opioid Receptor0.8High potency, high risk
BIX-01294G9a Methyltransferase28Epigenetic modulation
ASS234 (Indole-piperidine hybrid)MAO/Cholinesterase10–50Multi-target inhibitor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.